![molecular formula C8H9NO B15230699 2-Oxobicyclo[3.1.1]heptane-1-carbonitrile](/img/structure/B15230699.png)
2-Oxobicyclo[3.1.1]heptane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxobicyclo[3.1.1]heptane-1-carbonitrile is a chemical compound with the molecular formula C₈H₉NO and a molecular weight of 135.16 g/mol It is characterized by a bicyclic structure that includes a ketone and a nitrile functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxobicyclo[3.1.1]heptane-1-carbonitrile typically involves the reaction of a suitable bicyclic precursor with reagents that introduce the ketone and nitrile functionalities.
Industrial Production Methods
Industrial production methods for 2-Oxobicyclo[31 large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxobicyclo[3.1.1]heptane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized under strong oxidative conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitriles or amides.
Aplicaciones Científicas De Investigación
2-Oxobicyclo[3.1.1]heptane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Oxobicyclo[3.1.1]heptane-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitrile group can act as an electrophile, while the ketone group can participate in hydrogen bonding and other interactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxobicyclo[2.2.1]heptane-1-carbonitrile: Similar structure but with a different bicyclic framework.
2-Oxobicyclo[3.1.1]heptane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
2-Oxobicyclo[3.1.1]heptane-1-amine: Similar structure but with an amine group instead of a nitrile.
Uniqueness
2-Oxobicyclo[3.1.1]heptane-1-carbonitrile is unique due to its specific combination of a bicyclic structure with both ketone and nitrile functionalities. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .
Propiedades
Fórmula molecular |
C8H9NO |
|---|---|
Peso molecular |
135.16 g/mol |
Nombre IUPAC |
2-oxobicyclo[3.1.1]heptane-1-carbonitrile |
InChI |
InChI=1S/C8H9NO/c9-5-8-3-6(4-8)1-2-7(8)10/h6H,1-4H2 |
Clave InChI |
MWRLSFGMGWQDRB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2(CC1C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


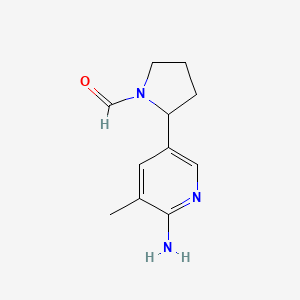

![6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15230643.png)
![(2-Methylbenzo[d]thiazol-4-yl)methanol](/img/structure/B15230644.png)
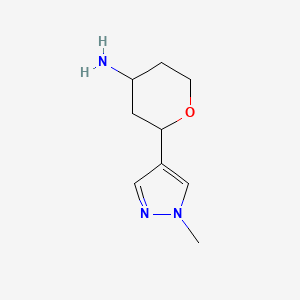
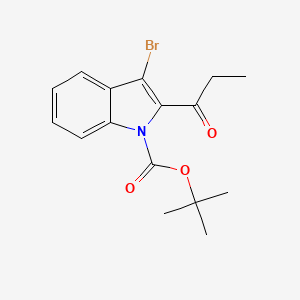
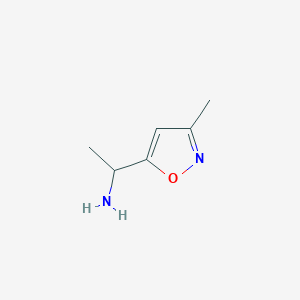
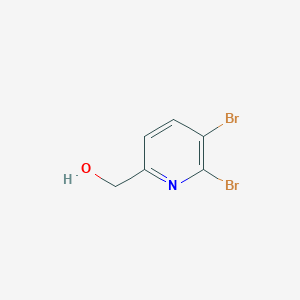
![Benzo[d]isothiazol-7-ylmethanamine](/img/structure/B15230686.png)

![3-Isopropyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B15230698.png)
![4-([1,1'-Biphenyl]-2-yl)-2-chloropyrimidine](/img/structure/B15230707.png)


